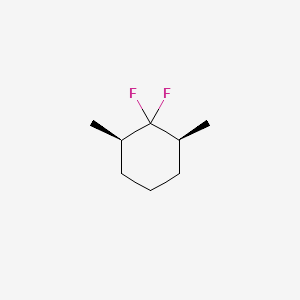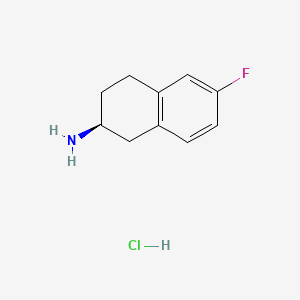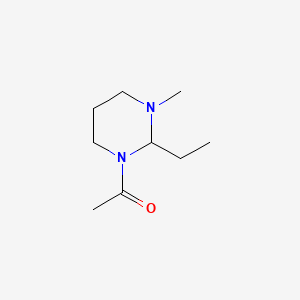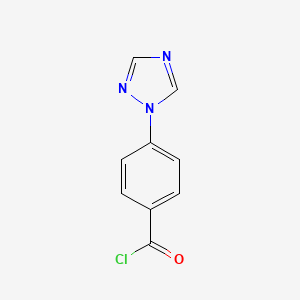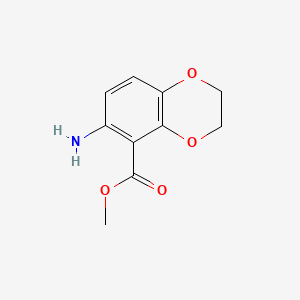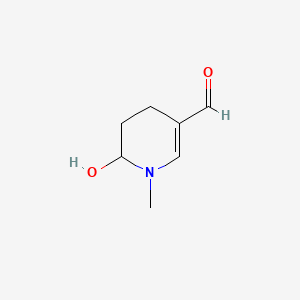
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is a chemical compound with a unique structure that includes a pyridine ring, a hydroxyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde typically involves the condensation reaction of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for several hours . This process yields the desired aldehyde product in good yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
科学的研究の応用
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,4,5,6-Tetrahydropyrimidine: A cyclic amidine known for its carbon dioxide fixation properties.
1,2,3,6-Tetrahydropyridine: A related compound with different chemical properties and applications.
Uniqueness
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research.
特性
CAS番号 |
170232-98-1 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 |
IUPAC名 |
2-hydroxy-1-methyl-3,4-dihydro-2H-pyridine-5-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6(5-9)2-3-7(8)10/h4-5,7,10H,2-3H2,1H3 |
InChIキー |
GJGKEYCWPMGASM-UHFFFAOYSA-N |
SMILES |
CN1C=C(CCC1O)C=O |
同義語 |
3-Pyridinecarboxaldehyde, 1,4,5,6-tetrahydro-6-hydroxy-1-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)
